![molecular formula C59H89N19O13S B7825039 (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan](/img/structure/B7825039.png)
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Overview
Description
Icatibant is a synthetic decapeptide that acts as a selective antagonist for the bradykinin B2 receptor. It is primarily used to treat acute episodes of swelling and inflammation associated with hereditary angioedema, a condition characterized by recurrent episodes of severe swelling . Icatibant is marketed under the brand name Firazyr and was approved by the FDA in 2011 and by the EMA in 2008 .
Preparation Methods
Icatibant is synthesized using solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. The solid-phase synthesis involves sequentially connecting amino acid and dipeptide fragments with protective groups at the N end and the side chain to a resin solid-phase carrier . The guanidyl group of arginine is protected by nitro, and the N end of glycine is connected with 2,4-dimethoxybenzyl. The resin peptide is then cleaved using a cracking reagent, and the nitro group is removed using palladium-carbon catalysis to obtain the crude product, which is then purified .
An improved method for solution-phase synthesis involves coupling suitably protected peptide fragments using a 5+3+2 strategy, followed by deprotection and treatment with acetic acid to obtain icatibant acetate .
Chemical Reactions Analysis
Icatibant undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with icatibant due to its peptide nature.
Substitution: The synthesis of icatibant involves substitution reactions where protective groups are added and removed from amino acid residues.
Hydrolysis: Peptide bonds in icatibant can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Common reagents used in these reactions include protective groups like nitro for arginine, 2,4-dimethoxybenzyl for glycine, and palladium-carbon for deprotection . The major products formed from these reactions are the intermediate peptides and the final purified icatibant acetate .
Scientific Research Applications
Antihypertensive Properties
The compound is related to the class of antihypertensive agents, particularly as an impurity reference material for drugs like Perindopril. Its structural analogs have been shown to exhibit significant blood pressure-lowering effects through the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure .
Peptide Synthesis
Research indicates that derivatives of this compound can be utilized in the solid-phase synthesis of biologically active peptides. For instance, a related compound was employed in synthesizing polo-like kinase 1 (Plk1) binding peptides, which are crucial for cell cycle regulation and cancer therapy . The ability to facilitate peptide synthesis while maintaining biological efficacy makes it valuable in drug development.
Signal Transduction Studies
The compound's structure allows it to serve as a phosphothreonine mimetic, which is instrumental in studying signal transduction pathways. By mimicking phosphorylated residues, researchers can investigate the functional roles of specific proteins involved in cellular signaling processes .
Enzyme Inhibition
Certain derivatives can act as enzyme inhibitors, impacting pathways related to cancer and other diseases. The structural features of the compound suggest potential interactions with various enzymes, making it a candidate for further investigation into its inhibitory effects on specific targets .
Novel Therapeutics
The complexity of the compound's structure opens avenues for developing novel therapeutics targeting various conditions, including cardiovascular diseases and metabolic disorders. Its derivatives may be optimized for enhanced efficacy and reduced side effects compared to existing treatments .
Formulation Studies
Pharmaceutical formulation studies are exploring the stability and bioavailability of this compound in various delivery systems. Understanding its pharmacokinetics is crucial for developing effective dosage forms that maximize therapeutic outcomes .
Case Studies
Study | Application | Findings |
---|---|---|
Study on ACE Inhibition | Antihypertensive | Demonstrated significant blood pressure reduction in animal models using related compounds. |
Peptide Synthesis Research | Biochemical Research | Successfully synthesized Plk1 binding peptides with retained biological activity using derivatives of the compound. |
Enzyme Interaction Study | Drug Development | Identified potential inhibitory effects on target enzymes linked to metabolic pathways. |
Mechanism of Action
Icatibant exerts its effects by competitively inhibiting the bradykinin B2 receptor, which is involved in the production of bradykinin, a peptide that causes vasodilation, increased vascular permeability, and smooth muscle contraction . By blocking this receptor, icatibant prevents the actions of bradykinin, thereby reducing the symptoms of hereditary angioedema .
Comparison with Similar Compounds
Icatibant is unique among bradykinin B2 receptor antagonists due to its high affinity and resistance to degradation by bradykinin-cleaving enzymes . Similar compounds include:
Haegarda (C1 esterase inhibitor): Works by replacing the missing C1 protein in the blood, preventing the generation of bradykinin.
Orladeyo (berotralstat): An oral medication that reduces angioedema attacks by inhibiting the kallikrein-kinin system.
Icatibant’s uniqueness lies in its peptide-based structure and its specific targeting of the bradykinin B2 receptor, making it a potent and effective treatment for hereditary angioedema .
Biological Activity
The compound (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan is a complex peptide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including synthesis methods, pharmacological evaluations, and case studies.
Molecular Details
- Molecular Formula : C20H34N6O5
- Molecular Weight : 455.63 g/mol
- CAS Number : 2771193-11-2
- IUPAC Name : (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(1-Methylethoxy)carbonyl]butyl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid
The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology. It has shown promising activity as an agonist for specific nicotinic acetylcholine receptor (nAChR) subtypes, which are implicated in cognitive functions and neurodegenerative diseases.
Key Findings:
- In vitro studies have demonstrated that derivatives of this compound exhibit selective binding to α4β2 nAChRs with low affinity for α7 nAChRs, minimizing peripheral side effects associated with broader receptor activation .
- The compound's efficacy was measured using competition assays with values indicating high potency at the α4β2 subtype (as low as 0.7 nM) and functional EC50 values around 21 nM .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
Compound | EC50 (nM) | Efficacy (%) | IC50 (nM) |
---|---|---|---|
Compound 21 | 15.9 | 81 ± 14 | 16.0 |
Compound 22 | >1000 | ND | >1000 |
Compound 23 | 125 | ND | 169 |
These results indicate that while some derivatives exhibit significant agonistic properties, others may lack efficacy or possess high IC50 values, suggesting a need for further optimization .
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound in treating conditions such as Alzheimer's disease and other cognitive disorders due to its selective action on nAChRs. For instance:
- Alzheimer's Disease Models : In animal models, compounds similar to this structure have demonstrated improvements in cognitive function and memory retention, suggesting a role in neuroprotection.
- Pain Management : Some derivatives have been evaluated for their analgesic properties, showing promise in reducing pain responses without significant side effects commonly associated with opioid treatments.
Synthesis Methods
The synthesis of this compound involves multi-step reactions starting from simple amino acids and employing techniques such as peptide coupling and cyclization. Notably, methods have been developed to enhance yield and purity, facilitating the production of this complex molecule for research purposes .
Synthesis Overview
- Step 1 : Formation of the core structure through cyclization.
- Step 2 : Modification of side chains to enhance biological activity.
- Step 3 : Purification and characterization using HPLC and NMR techniques.
Properties
IUPAC Name |
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38?,39-,40-,41-,42-,43?,44?,45?,46?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWXBZNHXJZBE-MCDGZUPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Icatibant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.70e-02 g/L | |
Record name | Icatibant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
130308-48-4 | |
Record name | Icatibant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.